Cas no 2228969-07-9 (3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid)

3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid is a pyrazole-based organic compound featuring a ketone and carboxylic acid functional group. Its unique structure makes it a versatile intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds and biologically active molecules. The presence of both electron-withdrawing and electron-donating substituents enhances its reactivity, facilitating selective modifications for applications in medicinal chemistry and agrochemical research. Its stability under standard conditions and compatibility with common organic solvents further contribute to its utility in multi-step synthesis. This compound is particularly valuable for researchers exploring novel pyrazole derivatives with potential pharmacological or catalytic properties.
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid structure
2228969-07-9 structure
Product name:3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
CAS No:2228969-07-9
MF:C8H10N2O3
MW:182.176601886749
CID:6042747
PubChem ID:165716105

3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
    • 2228969-07-9
    • EN300-1727649
    • Inchi: 1S/C8H10N2O3/c1-5-4-10(2)9-6(5)3-7(11)8(12)13/h4H,3H2,1-2H3,(H,12,13)
    • InChI Key: NTVFMFNIZHPCCD-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)O)CC1C(C)=CN(C)N=1

Computed Properties

  • Exact Mass: 182.06914219g/mol
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 72.2Ų

3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1727649-0.1g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
0.1g
$1081.0 2023-09-20
Enamine
EN300-1727649-5.0g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
5g
$3562.0 2023-06-04
Enamine
EN300-1727649-5g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
5g
$3562.0 2023-09-20
Enamine
EN300-1727649-10g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
10g
$5283.0 2023-09-20
Enamine
EN300-1727649-1.0g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
1g
$1229.0 2023-06-04
Enamine
EN300-1727649-0.5g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
0.5g
$1180.0 2023-09-20
Enamine
EN300-1727649-0.05g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
0.05g
$1032.0 2023-09-20
Enamine
EN300-1727649-2.5g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
2.5g
$2408.0 2023-09-20
Enamine
EN300-1727649-10.0g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
10g
$5283.0 2023-06-04
Enamine
EN300-1727649-0.25g
3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid
2228969-07-9
0.25g
$1131.0 2023-09-20

Additional information on 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid

3-(1,4-Dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic Acid (CAS No. 2228969-07-9): A Comprehensive Overview

3-(1,4-Dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid (CAS No. 2228969-07-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DMPA, belongs to the class of pyrazole derivatives and has shown promising biological activities, particularly in the areas of anti-inflammatory and anti-cancer research.

The chemical structure of 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid is characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 4, and an oxopropanoic acid moiety attached at position 3. This unique structural arrangement confers the compound with specific pharmacological properties that have been extensively studied in recent years.

One of the key areas of research involving DMPA is its potential as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound could be a valuable candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, DMPA has also shown promise in cancer research. A recent study in the Cancer Research journal reported that 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

The pharmacokinetic profile of DMPA has also been investigated to assess its suitability for therapeutic applications. Studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further preclinical and clinical development. Additionally, preliminary toxicity studies have indicated that 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In terms of synthetic methods, several approaches have been developed to prepare DMPA. One common method involves the reaction of 1,4-dimethylpyrazole with an appropriate carboxylic acid derivative under suitable conditions. The synthesis process can be optimized to achieve high yields and purity, which is crucial for both research and industrial applications.

The potential applications of 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid extend beyond its use as a therapeutic agent. The compound's unique chemical structure makes it an attractive candidate for use in various chemical reactions and synthetic transformations. For instance, it can serve as a building block for the synthesis of more complex molecules with diverse biological activities.

In conclusion, 3-(1,4-dimethyl-1H-pyrazol-3-yl)-2-oxopropanoic acid (CAS No. 2228969-07-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anti-cancer properties, coupled with its favorable pharmacokinetic profile and synthetic accessibility, make it an exciting area of ongoing investigation. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered.

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